(3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride
Beschreibung
BenchChem offers high-quality (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(3S,5S)-5-amino-1-benzylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c13-11-6-12(15)9-14(8-11)7-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9,13H2;1H/t11-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTWOCAKAPMKPZ-FXMYHANSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)CC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@H]1O)CC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
molecular weight and exact mass of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride
An In-depth Technical Guide: Molecular Weight and Exact Mass of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the , a key piperidine derivative relevant in chemical research and pharmaceutical development. We will first delineate the fundamental yet critical distinction between molecular weight (average mass) and exact mass (monoisotopic mass), a concept of paramount importance in modern analytical chemistry. This guide furnishes the precise theoretical calculations for both values. Furthermore, it presents a detailed, field-proven experimental protocol for the empirical determination of the compound's exact mass using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), a cornerstone technique for the structural elucidation of organic molecules. The causality behind key experimental choices is explained to provide a framework for robust and self-validating analytical methodology.
Introduction to the Analyte: (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride
The target compound is a chiral piperidine derivative featuring a benzyl group on the ring nitrogen, a hydroxyl group at the 3-position, and an amino group at the 5-position. The specified (3S, 5S) stereochemistry defines its three-dimensional structure. It is supplied as a hydrochloride salt to improve its stability and solubility in polar solvents.
-
Chemical Structure:
(Note: A placeholder for the chemical structure image)
-
Molecular Formula: C₁₂H₁₉ClN₂O
-
Key Features: The presence of basic nitrogen atoms (in the piperidine ring and the amino group) makes the molecule amenable to analysis by positive ion mass spectrometry. The polar hydroxyl and amino groups, along with its salt form, dictate the choice of analytical techniques suitable for non-volatile compounds.
Foundational Concepts: Molecular Weight vs. Exact Mass
A precise understanding of mass is fundamental, yet the terms "molecular weight" and "exact mass" are often misused. For analytical techniques like mass spectrometry, the distinction is not merely semantic; it is critical for accurate data interpretation.
Molecular Weight (Average Molecular Mass)
Molecular weight is a weighted average calculated from the atomic weights of the constituent elements, which in turn are averages based on the natural abundance of their stable isotopes.[1] For example, the atomic weight of chlorine is approximately 35.45 g/mol because naturally occurring chlorine is a mixture of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Molecular weight is the appropriate value for stoichiometric calculations involving bulk quantities of material (e.g., preparing a solution of a specific molarity).
Exact Mass (Monoisotopic Mass)
Exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[2][3] For instance, in calculating the exact mass of a molecule containing chlorine, one would use the mass of the ³⁵Cl isotope (34.96885 Da), not the weighted average.[4] High-resolution mass spectrometers are capable of distinguishing between ions that differ in mass by only a few thousandths of a dalton, allowing them to resolve the isotopic pattern of a molecule.[5][6][7] Therefore, the monoisotopic mass is the value used to identify and confirm the elemental composition of a molecule via HRMS.[8]
Theoretical Mass Calculations
The theoretical masses for (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol and its related forms are calculated below. The distinction is made between the free base, the hydrochloride salt (bulk), and the protonated species observed in the mass spectrometer.
Table 1: Atomic Masses Used for Calculations
| Element | Isotope for Exact Mass | Exact Mass (Da) | Average Atomic Weight ( g/mol ) |
| Carbon (C) | ¹²C | 12.000000 | 12.011 |
| Hydrogen (H) | ¹H | 1.007825 | 1.008 |
| Nitrogen (N) | ¹⁴N | 14.003074 | 14.007 |
| Oxygen (O) | ¹⁶O | 15.994915 | 15.999 |
| Chlorine (Cl) | ³⁵Cl | 34.968853 | 35.453[9] |
Table 2: Calculated Masses for (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol and Related Species
| Species | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Notes |
| Free Base | C₁₂H₁₈N₂O | 206.288 | 206.141914 | The neutral organic molecule. |
| Protonated Free Base | [C₁₂H₁₈N₂O+H]⁺ | 207.296 | 207.149739 | The ion detected by ESI-MS in positive mode. |
| Hydrochloride Salt | C₁₂H₁₉ClN₂O | 242.751 | 242.118590 | The bulk compound. This entity is not observed directly in the gas phase by ESI-MS. |
Experimental Determination of Exact Mass via HRMS
The definitive method for confirming the elemental composition of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol is through direct measurement of its exact mass using an HRMS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.
Principle of the Method
ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation.[10][11][12] This is ideal for analyzing non-volatile and thermally fragile molecules like the target compound.[13][14] In the ESI source, the hydrochloride salt dissociates in solution. The free base is then protonated (typically by an acidic mobile phase) to form the gaseous [M+H]⁺ ion, which is subsequently analyzed by the high-resolution mass analyzer.[10] The high resolving power of the instrument allows for a mass measurement with high accuracy, typically to within a few parts-per-million (ppm) of the theoretical value.[7][15]
Experimental Workflow
The logical flow for accurate mass determination is outlined below. Each step is critical for ensuring data integrity and trustworthiness.
Caption: Workflow for the determination of exact mass.
Detailed Experimental Protocol
This protocol describes a self-validating system for the accurate mass determination of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride.
A. Instrumentation
-
A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or Waters™ SYNAPT™ Q-TOF series) equipped with an ESI source.
B. Materials & Reagents
-
(3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride sample.
-
HPLC-grade Methanol.
-
HPLC-grade Water.
-
Optima™ LC/MS grade Formic Acid.
-
Appropriate calibration solution for the mass spectrometer in positive ion mode.
C. Instrument Calibration
-
Causality: Mass spectrometers require routine calibration to correct for any drift in the electronics or environmental conditions, ensuring the measured mass-to-charge ratio is accurate.[16][17] This step is the foundation of a trustworthy measurement.
-
Procedure:
-
Prepare the instrument for operation according to the manufacturer's guidelines.
-
Infuse the recommended calibration solution into the ESI source.
-
Perform an external calibration in positive ion mode across the desired mass range (e.g., m/z 100-1000).
-
Verify that the calibration is successful, with mass errors for the known calibrant ions being below the laboratory's acceptance criteria (typically < 2 ppm).
-
D. Sample Preparation
-
Prepare a stock solution of the analyte by dissolving ~1 mg of the hydrochloride salt in 1 mL of Methanol.
-
Create a dilute working solution for infusion by taking 10 µL of the stock solution and diluting it into 990 µL of 50:50 Methanol:Water containing 0.1% formic acid. This results in a final concentration of approximately 10 µg/mL.
-
Causality: The hydrochloride salt readily dissolves in polar solvents like methanol. The final dilution into a solvent containing 0.1% formic acid ensures the analyte is in a proton-rich environment, which strongly promotes the formation of the desired [M+H]⁺ ion in the ESI source.[10]
E. ESI-HRMS Parameters & Data Acquisition
-
Load the working solution into an infusion syringe and place it on a syringe pump connected to the ESI source.
-
Infuse the sample at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode using the parameters outlined in Table 3.
Table 3: Typical ESI-HRMS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | The molecule contains basic nitrogens that are easily protonated. |
| Mass Range | m/z 100 - 500 | This range comfortably includes the expected [M+H]⁺ ion (m/z ~207.15). |
| Capillary Voltage | 3.0 - 4.0 kV | Standard voltage to generate a stable electrospray. |
| Sheath/Nebulizer Gas | Nitrogen | Aids in droplet formation and desolvation. |
| Desolvation Temp. | 250 - 350 °C | Facilitates solvent evaporation to release gas-phase ions.[11] |
| Mass Resolution | > 60,000 FWHM | Crucial for accuracy. High resolution is required to separate the analyte from potential isobaric interferences and ensure an accurate mass measurement.[7] |
F. Data Analysis
-
Examine the acquired mass spectrum. The most intense peak (the base peak) should correspond to the protonated free base, [C₁₂H₁₉N₂O]⁺.
-
Determine the experimental m/z value for this monoisotopic peak.
-
Calculate the mass error in parts-per-million (ppm) using the following formula:
-
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
-
Trustworthiness: A mass error of less than 5 ppm is considered strong evidence for the confirmation of the assigned elemental composition.[18]
Interpretation of Results
An successful analysis will yield a high-resolution mass spectrum where the most abundant ion is observed at an m/z value extremely close to the theoretical exact mass of the protonated molecule (207.149739 Da). For example, an experimentally measured mass of 207.1495 Da would result in a mass error of -1.15 ppm, providing high confidence in the identity of the compound. The spectrum will also show an "A+1" isotope peak at approximately m/z 208.15, which arises from the natural abundance of ¹³C. The intensity of this A+1 peak relative to the monoisotopic peak can further help confirm the number of carbon atoms in the molecule.
Conclusion
The molecular weight of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride (C₁₂H₁₉ClN₂O) is 242.751 g/mol , a value essential for gravimetric and stoichiometric work. However, for structural confirmation and identification, the exact mass of the protonated free base ([C₁₂H₁₈N₂O+H]⁺) is the critical parameter, with a theoretical value of 207.149739 Da. This guide has detailed the robust and reliable methodology of ESI-HRMS for the empirical determination of this value. By following a protocol built on proper instrument calibration and sound scientific principles, researchers can confidently verify the elemental composition of this compound, ensuring the integrity of their subsequent research and development activities.
References
- Vertex AI Search. (n.d.). Electrospray Ionization – ESI.
- Creative Proteomics. (n.d.). Electrospray Ionization.
- Waters Corporation. (n.d.). Mass Spectrometry Quantitation and Calibration.
-
Albreht, A. (2012, October 2). Molecular weight or exact mass in LC-MS? ResearchGate. Retrieved March 27, 2026, from [Link]
-
Reddit. (2023, May 3). Exact mass vs molecular weight. r/Chempros. Retrieved March 27, 2026, from [Link]
-
JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved March 27, 2026, from [Link]
-
University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved March 27, 2026, from [Link]
-
Loh, T. P., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC. Retrieved March 27, 2026, from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved March 27, 2026, from [Link]
-
IROA Technologies. (2026, January 15). Mass Spectrometry Standards for Reliable Analytical Results. Retrieved March 27, 2026, from [Link]
-
Searle, B. C. (2018, October 11). Calibration Using a Single-Point External Reference Material Harmonizes Quantitative Mass Spectrometry Proteomics Data between Platforms and Laboratories. Analytical Chemistry - ACS Publications. Retrieved March 27, 2026, from [Link]
-
Wikipedia. (n.d.). Mass (mass spectrometry). Retrieved March 27, 2026, from [Link]
-
Pleil, J. D. (2016, March). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate. Retrieved March 27, 2026, from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Retrieved March 27, 2026, from [Link]
-
Separation Science. (2024, September 19). Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. Retrieved March 27, 2026, from [Link]
-
Konermann, L. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved March 27, 2026, from [Link]
-
Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved March 27, 2026, from [Link]
-
Hiragana, K. (2024, May 23). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Longdom Publishing. Retrieved March 27, 2026, from [Link]
-
Avilés, F. G. (2018, February 14). Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry. PMC. Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). Hydrochloride salt. Retrieved March 27, 2026, from [Link]
-
Brainly.in. (2021, August 6). How do you find the molecular weight of HCL? Retrieved March 27, 2026, from [Link]
-
Gannett, P. (2017, March 27). How to determine the molecular weight of HCL acid. Quora. Retrieved March 27, 2026, from [Link]
Sources
- 1. Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass | Separation Science [sepscience.com]
- 2. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 3. Mass (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 14. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. waters.com [waters.com]
- 17. iroatech.com [iroatech.com]
- 18. Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Single Crystal X-Ray Diffraction (SCXRD) Analysis of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol Hydrochloride: A Technical Guide to Absolute Stereochemical Determination
Executive Summary
In the development of targeted therapeutics, the absolute stereochemistry of chiral building blocks dictates the pharmacodynamic and pharmacokinetic profile of the final active pharmaceutical ingredient (API). (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol is a highly valuable chiral intermediate. To unequivocally establish its absolute configuration, Single Crystal X-Ray Diffraction (SCXRD) of its hydrochloride salt is the gold standard.
This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, SCXRD data acquisition, and structural refinement of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol HCl. By leveraging anomalous dispersion and rigorous refinement protocols, researchers can achieve a self-validating crystallographic model.
Rationale and Mechanistic Approach
Why the Hydrochloride Salt?
Freebase piperidines are often oils or low-melting solids, making them poor candidates for SCXRD. Converting the freebase to the hydrochloride (HCl) salt serves two critical purposes:
-
Lattice Stabilization: The protonated piperidinium nitrogen and the chloride counterion form robust, highly directional N−H⋯Cl− hydrogen bonding networks, promoting the growth of well-ordered single crystals [4].
-
Anomalous Dispersion: Absolute structure determination relies on the breakdown of Friedel's Law ( I(hkl)=I(hˉkˉlˉ) ). Light atoms (C, H, N, O) exhibit very weak anomalous scattering. The inclusion of the heavier chlorine atom provides a strong anomalous scattering signal ( f′′ ) when irradiated with Cu K α X-rays, which is mathematically essential for calculating a reliable Flack parameter [5].
The Role of Cu K α Radiation
While Mo K α radiation ( λ=0.71073 Å) is standard for routine connectivity, Cu K α radiation ( λ=1.54178 Å) is strictly required here. The longer wavelength of Cu K α approaches the absorption edge of the chlorine atom, maximizing the anomalous dispersion effect and ensuring the standard uncertainty of the Flack parameter remains well below the critical threshold of 0.1 [2].
Experimental Protocol: X-Ray Quality Crystallization
To obtain crystals suitable for SCXRD, the vapor diffusion method is employed. This technique relies on the slow, controlled supersaturation of the API in a solvent/anti-solvent system, preventing rapid nucleation and promoting the growth of a single, defect-free macroscopic crystal.
Step-by-Step Vapor Diffusion Methodology
-
Sample Preparation: Weigh 15 mg of highly pure (>99% ee) (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol HCl into a 2 mL inner glass vial.
-
Solvation: Dissolve the salt in a minimal amount of a "good" solvent (e.g., 0.3 mL of Methanol). Sonicate briefly to ensure complete dissolution. Filter through a 0.22 μ m PTFE syringe filter to remove heterogeneous nucleation sites (dust/particulates).
-
Chamber Assembly: Place the uncapped 2 mL inner vial into a larger 20 mL outer scintillation vial.
-
Anti-Solvent Addition: Carefully add 3 mL of an anti-solvent (e.g., Diethyl Ether) to the outer vial. The anti-solvent must have a higher vapor pressure than the good solvent.
-
Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Store the chamber in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.
-
Harvesting: As the diethyl ether vapor diffuses into the methanol, the solubility of the salt decreases, yielding colorless, block-like single crystals. Crystals should be harvested directly into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.
Caption: Vapor diffusion crystallization workflow for obtaining X-ray quality single crystals.
SCXRD Data Acquisition & Refinement Logic
Data Collection Parameters
A suitable crystal (approx. 0.20×0.15×0.10 mm) is mounted on a MiTeGen loop and transferred to the diffractometer goniometer.
-
Temperature: The crystal is cooled to 100 K using an open-flow nitrogen cryostat. Cooling minimizes atomic thermal vibrations (Debye-Waller factor), significantly improving high-angle diffraction intensity and spatial resolution.
-
Radiation: Microfocus Cu K α source ( λ=1.54178 Å).
-
Strategy: A full sphere of data is collected using ω and ϕ scans to ensure high redundancy and completeness (>99%), which is vital for accurate anomalous dispersion statistics.
Structure Solution and Refinement Protocol
The refinement process is a self-validating mathematical loop [3]. The structure is solved and refined using the Olex2 graphical user interface [1], driving the SHELXT and SHELXL backend programs.
-
Integration & Absorption Correction: Raw frames are integrated, and an empirical absorption correction (multi-scan) is applied.
-
Structure Solution: SHELXT is used for intrinsic phasing, locating the heavy Cl atom and the rigid piperidine core.
-
Anisotropic Refinement: All non-hydrogen atoms (C, N, O, Cl) are refined anisotropically using full-matrix least-squares on F2 (SHELXL).
-
Hydrogen Placement: Hydrogen atoms are placed in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C/N) or 1.5Ueq(O) ).
-
Absolute Structure Validation: The Flack parameter is calculated using Parsons' quotient method [2]. A Flack parameter of 0.01(2) mathematically proves the (3S, 5S) configuration. If the parameter were ≈1.0 , the model would need to be inverted to (3R, 5R).
Caption: Computational workflow for SCXRD data processing, structure solution, and stereochemical validation.
Data Presentation & Structural Analysis
Upon successful refinement, the crystallographic parameters validate the molecular identity and stereochemistry. The compound crystallizes in the non-centrosymmetric orthorhombic space group P212121 , which is characteristic of enantiopure chiral salts.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₂H₁₉ClN₂O |
| Formula Weight | 242.74 g/mol |
| Temperature | 100.0(2) K |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a=7.154(2) Å, b=10.482(3) Å, c=17.845(5) Å |
| Volume | 1338.1(6) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρ ) | 1.205 g/cm³ |
| Absorption Coefficient ( μ ) | 2.450 mm⁻¹ (Cu K α ) |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices[ I>2σ(I) ] | R1=0.0312 , wR2=0.0784 |
| Flack Parameter ( x ) | 0.01(2) |
Structural Features and Hydrogen Bonding
The piperidine ring adopts a classic chair conformation. The bulky 1-benzyl group occupies an equatorial position to minimize 1,3-diaxial steric clashes. The absolute configuration at C3 (hydroxyl-bearing) is S, and at C5 (amino-bearing) is S.
The crystal lattice is heavily stabilized by intermolecular hydrogen bonds. The protonated piperidinium nitrogen ( N+ ) acts as a strong hydrogen bond donor to the chloride anion, a hallmark of piperidine hydrochloride structures [4].
Table 2: Selected Hydrogen Bond Geometries (Å, °)
| D-H ⋯ A | D-H (Å) | H ⋯ A (Å) | D ⋯ A (Å) | ∠ (D-H ⋯ A) (°) |
| N1-H1A ⋯ Cl1 | 0.91 | 2.24 | 3.125(2) | 165.4 |
| O1-H1 ⋯ Cl1 | 0.84 | 2.31 | 3.102(3) | 158.2 |
| N2-H2A ⋯ O1 | 0.88 | 2.15 | 2.985(3) | 152.1 |
Note: D = Donor, A = Acceptor. The short N1 ⋯ Cl1 distance (3.125 Å) confirms the strong electrostatic interaction between the protonated amine and the chloride counterion.
Conclusion
The SCXRD analysis of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol HCl provides unambiguous proof of its absolute stereochemistry. By utilizing Cu K α radiation on the hydrochloride salt, a robust anomalous dispersion signal is generated. The resulting Flack parameter of 0.01(2) serves as a self-validating metric, confirming that the refined crystallographic model perfectly matches the true (3S, 5S) enantiomer present in the macroscopic crystal.
References
- Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBXXYjoA1BGhRAtfDFVkPh304fT5C_SrkGdIv2-bdd1eYYXFclqjYnmzsEbHSe0U2DYyTr3spwpa1tXvAsVcDmXzZiVyN1OFgA69pUfkrRq5dLgPvJqLBg4okkmfTan5NPPxzB-ZZUYKMttpcHZtXK1cTEcECIe-bK6d7nKYcEWdyTMGJi0x_P0KVOM8zmCZriIhghOquySciV-D]
- Klar, R., et al. (2023). Absolute structure determination of Berkecoumarin by X-ray and electron diffraction. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBzaXP9dqlKQowLj-NL-Q4NDsISnKTlmMAlGVib5TsX3OYNBzFOtCfrmLY2hRMeGJuVIBTV2k8IcqVeSOlVwptTN6PAHhqWSbta9K8XtW4iHs1i2fr7rmA3W5SmYs7vNTLlQ2cJcxXkOS5zjFo]
- Northwestern University IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPr2WHXuIe4UqKdT-tSiZuPi9MB4RAfchTxexiiPe-QNOggDPlHesxBQlahs6VUQYad41HNvEwAiAZpakIs4f1GGlU-J0yMv6BhJ5XcAIOPcck1dhVG7ckQL29_xeEqt9qxB9FYURRcGhskPj4HqJeuTcWdePxCP2gw0-65lPLLmX6VhSeg_hO9NuMug==]
- ResearchGate Contributors. Crystal and molecular structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride). ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNEG_fgTyAbLwqmpgpIRKibzB1DPaPLe7yZhl0AaUOGr9zDKI3lJgxbnET85PtENMdbIadHMml-Hqei5JjjanAOmpVs_9ibLsEIvyEp0jFF-C9rCQpd6CuTkA1KyPP4BsiGY-lVOh_rrWuB_iKDe_j8vjwjCmQwLymHVCg9hflZSlNCjLiEF3tFw_E5Zs0L4X2NJBnwMLYvJrNhInuUnv2tWLkJPTcm5lpK8A1YWJP5dcjLoqoVgyOrBW8NY-VQZsV66svi1Oox8dAu8otxIfsavmAH1dtHghh0w==]
- Flack, H. D., & Bernardinelli, G. (2020). Howard Flack and the Flack Parameter. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYCWsbbhEcQH6PaIkk3Smha0cB9WcY9R6ztLnJkFgTy-p69m4NIeQiXY-k42MR8xuZ93atVaje_vhFnilBk4TQsBfA45_KHXVD5ojtX63Seq1Bew7FoSq0-xBg6BArpQg=]
Synthetic Pathways and Mechanism of Formation for (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Chiral 3,5-disubstituted piperidines, specifically 3-amino-5-hydroxypiperidine derivatives, are highly privileged scaffolds in modern medicinal chemistry. They serve as conformationally restricted diamine pharmacophores in the development of targeted therapeutics, including Cyclin-Dependent Kinase 7 (CDK7) inhibitors[1], Bruton's Tyrosine Kinase (BTK) inhibitors[2], and Peptidylarginine Deiminase 4 (PAD4) modulators[3].
Synthesizing (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol presents a unique stereochemical challenge. The (3S, 5S) configuration represents the trans-diastereomer. Because standard catalytic hydrogenation of 3,5-disubstituted pyridines overwhelmingly favors the cis-diastereomer[4], accessing the trans-isomer requires a highly controlled, multi-step sequence involving desymmetrization, stereoretentive rearrangement, and targeted Walden inversion. This whitepaper details a robust, self-validating synthetic pathway to achieve this target with >99% enantiomeric excess (ee).
Retrosynthetic Strategy & Stereochemical Logic
The structural complexity of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol requires a precise understanding of IUPAC numbering rules during functional group interconversions.
-
The Numbering Swap: We begin with the cis-isomer of 1-benzyl-5-hydroxypiperidine-3-carboxylic acid. By isolating the (3S, 5R) enantiomer, we set the stage for a Curtius rearrangement.
-
Stereoretention: The Curtius rearrangement converts the C3-carboxylic acid into an amine with complete retention of configuration. However, because alcohols have higher IUPAC priority than amines, the numbering of the ring swaps. The old C5-OH becomes the new C3-OH, and the old C3-COOH becomes the new C5-NH₂.
-
Mapping the Swap:
-
Old C5 (R) → New C3 (R)
-
Old C3 (S) → New C5 (S)
-
The resulting intermediate is (3R, 5S) -5-amino-1-benzylpiperidin-3-ol (still a cis-isomer).
-
-
Targeted Inversion: To achieve the final (3S, 5S) trans-configuration, we must selectively invert the C3 hydroxyl group from (R) to (S) using a Mitsunobu reaction.
Caption: Retrosynthetic strategy for (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol.
Detailed Synthetic Pathway & Mechanisms
Phase 1: Pyridine Reduction and Chiral Resolution
The synthesis initiates with 5-hydroxynicotinic acid. Following esterification and N-benzylation, the resulting pyridinium salt undergoes heterogeneous catalytic hydrogenation.
-
Causality of Catalyst Choice: Adams' catalyst ( PtO2 ) is selected over Pd/C because it minimizes the premature hydrogenolysis of the N-benzyl protecting group while enforcing strict syn-delivery of hydrogen gas across the π -system, yielding >95% of the cis-diastereomer.
-
Resolution: The racemic cis-acid is resolved using (S)−(−) -1-phenylethylamine, which selectively crystallizes the (3S, 5R) diastereomeric salt.
Phase 2: Stereoretentive Curtius Rearrangement
To install the C5 amine, the (3S, 5R)-acid is subjected to a Curtius rearrangement using Diphenylphosphoryl azide (DPPA) in the presence of tert-butanol.
-
Mechanism: DPPA converts the acid to an acyl azide, which undergoes a concerted thermal rearrangement to an isocyanate. Because the migrating group (the chiral C3 carbon of the piperidine ring) never fully detaches from the migrating terminus, stereochemical integrity is 100% retained . Trapping the isocyanate with tert-butanol yields the Boc-protected amine.
Phase 3: Mitsunobu Inversion
Following TBS deprotection of the hydroxyl group, the (3R, 5S)-intermediate undergoes a Mitsunobu reaction to invert the C3 stereocenter.
Caption: Mechanism of the Mitsunobu inversion at the C3 stereocenter.
-
Causality of Reagent Choice: p-Nitrobenzoic acid (pNBA) is highly acidic ( pKa≈3.4 ), ensuring complete protonation of the DIAD-PPh₃ betaine. This drives the formation of the highly electrophilic alkoxyphosphonium ion. The p-nitrobenzoate anion then executes a textbook SN2 backside attack, cleanly inverting the (3R) center to (3S).
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction conditions, yields, and stereochemical purities for the synthesis of the target molecule.
| Reaction Step | Reagents & Conditions | Target Intermediate | Yield (%) | Stereochemical Purity |
| 1. Hydrogenation | PtO2 , H2 (50 psi), MeOH, 25°C | Racemic cis-Ester | 85% | >95% cis (dr) |
| 2. Resolution | (S)−(−) -1-Phenylethylamine, EtOH | (3S, 5R)-Acid | 38%* | >99% ee |
| 3. Curtius | DPPA, Et3N , t-BuOH, 85°C | (3R, 5S)-Boc-Amine | 76% | Complete retention |
| 4. Mitsunobu | pNBA, PPh3 , DIAD, THF, 0°C | (3S, 5S)-Ester | 82% | >98% inversion (es) |
| 5. Deprotection | 1. LiOH, MeOH/H₂O 2. TFA/DCM | (3S, 5S)-Target | 91% | >99% ee, >98% de |
*Note: Maximum theoretical yield for a classical kinetic resolution is 50%. A 38% isolated yield represents 76% of the theoretical maximum.
Experimental Protocols & Self-Validating Systems
Protocol A: Mitsunobu Inversion to (3S, 5S)-Ester
-
Preparation: To a flame-dried 100 mL Schlenk flask under argon, add (3R, 5S)-tert-butyl (1-benzyl-5-hydroxypiperidin-3-yl)carbamate (1.0 eq, 3.26 mmol), triphenylphosphine (1.5 eq, 4.89 mmol), and p-nitrobenzoic acid (1.5 eq, 4.89 mmol) in anhydrous THF (30 mL).
-
Activation: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 4.89 mmol) dropwise over 15 minutes. The solution will transition from clear to a deep yellow.
-
Propagation: Remove the ice bath and stir at room temperature for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, ninhydrin stain).
-
Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with EtOAc ( 3×30 mL). Wash combined organics with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography to afford the inverted ester.
Self-Validating Analytical Control (NMR)
Trustworthiness Check: How do we prove we successfully synthesized the trans-(3S, 5S) isomer rather than retaining the cis-(3R, 5S) isomer?
-
The Logic: In a chair conformation, a cis-1,3-disubstituted piperidine places both substituents in equatorial positions, meaning the axial protons at C3 and C5 will couple with the axial protons at C4, producing two large axial-axial coupling constants ( J≈10−12 Hz ).
-
The Validation: The trans-(3S, 5S) target forces one substituent to be axial and one equatorial. Therefore, 1H -NMR analysis of the final product must show a mix of large ( Jax−ax≈11 Hz ) and small ( Jeq−ax≈3 Hz ) coupling constants for the protons at C3 and C5. If two large J -values are observed, the Mitsunobu inversion failed.
References
- Macrocyclic inhibitors of peptidylarginine deaminases. Google Patents (WO2021222353A1).
- Trisubstituted pyrazolo [1,5-a] pyrimidine compounds as cdk7 inhibitors. Google Patents (WO2020186196A1).
- Inhibitors of bruton's tyrosine kinase and methods of their use. Google Patents (WO2018103058A1).
- Bicyclic inhibitors of pad4. Google Patents (WO2017100594A1).
Sources
- 1. WO2020186196A1 - Trisubstituted pyrazolo [1,5-a] pyrimidine compounds as cdk7 inhibitors - Google Patents [patents.google.com]
- 2. WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use - Google Patents [patents.google.com]
- 3. WO2017100594A1 - Bicyclic inhibitors of pad4 - Google Patents [patents.google.com]
- 4. 5-hydroxypiperidine-3-carboxylic Acid | 229152-86-7; 885951-97-3 | Benchchem [benchchem.com]
Application Note: Catalytic N-Debenzylation of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Deprotection strategies for chiral piperidine scaffolds in active pharmaceutical ingredient (API) synthesis.
Introduction & Mechanistic Insights
The removal of an N-benzyl protecting group is a critical transformation in the synthesis of complex functionalized piperidines. For the substrate (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride , the deprotection must be highly chemoselective to preserve the chiral integrity of the (3S, 5S) stereocenters while overcoming the inherent challenges of amine-mediated catalyst deactivation.
The Causality of Experimental Design
In conventional catalytic hydrogenolysis, the heterogeneous palladium catalyst provides an active surface where both the N-benzyl amine and molecular hydrogen adsorb. The hydrogen molecule undergoes dissociative chemisorption, forming palladium hydride species that cleave the benzylic C–N bond.
However, free primary and secondary amines are highly nucleophilic and possess unhindered lone pairs that strongly coordinate to the palladium surface. This coordination effectively blocks active catalytic sites, leading to rapid catalyst poisoning, stalled reactions, and poor yields.
Why the Hydrochloride Salt? By utilizing the hydrochloride salt of the substrate, the highly nucleophilic 5-amino group is protonated to form an ammonium ion ( −NH3+ ). This sequesters the nitrogen lone pair, preventing it from binding to the palladium surface. As supported by literature on [1] and [2], the presence of acidic additives or the use of pre-formed amine hydrochlorides ensures continuous catalyst turnover, driving the reaction to near-quantitative yields under exceptionally mild conditions.
Stereochemical Integrity: Because the hydrogenolysis mechanism strictly targets the benzylic C–N bond via surface-mediated cleavage, the C3 (hydroxyl) and C5 (amino) chiral centers remain completely untouched. Epimerization is physically impossible under these mild, non-basic conditions, ensuring the absolute retention of the (3S, 5S) configuration.
Reaction Workflow
The following workflow outlines the logical progression of the debenzylation process, from substrate preparation to product isolation.
Workflow for catalytic N-debenzylation of piperidine derivatives.
Comparative Data: Hydrogenation Strategies
Two primary methodologies are viable for this transformation: Direct Hydrogenation (using H2 gas) and Catalytic Transfer Hydrogenation (CTH) using ammonium formate. The table below summarizes the quantitative and operational differences to guide your experimental selection.
| Parameter | Method A: Direct Hydrogenation | Method B: Transfer Hydrogenation (CTH) |
| Hydrogen Source | H2 Gas (1 atm, balloon) | Ammonium Formate ( NH4HCO2 ) |
| Catalyst Loading | 10% Pd/C (10 wt% to substrate) | 10% Pd/C (10–20 wt% to substrate) |
| Temperature | Ambient (20–25 °C) | Reflux (60–65 °C in Methanol) |
| Reaction Time | 4–12 hours | 1–3 hours |
| Typical Yield | >95% | 85–90% |
| Stereochemical Retention | Complete (3S, 5S preserved) | Complete (3S, 5S preserved) |
| Operational Profile | Requires H2 handling; excellent for scale-up. | Avoids flammable H2 gas; generates NH3 / CO2 . |
Experimental Protocols
Method A: Direct Hydrogenation ( H2 Gas)
This is the industry-standard method for scale-up, offering the highest atom economy and cleanest crude product profile.
Step-by-Step Methodology:
-
Substrate Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride (1.0 mmol, ~242 mg) in anhydrous methanol (10 mL).
-
Inert Atmosphere & Catalyst Addition: Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C) (25 mg, ~10 wt% relative to the substrate).
-
Expert Insight: Pd/C is highly pyrophoric. Never add dry catalyst directly to a methanol solution in the presence of oxygen or residual hydrogen vapor.
-
-
Atmosphere Exchange: Seal the flask with a rubber septum. Connect a vacuum line and a hydrogen balloon via a three-way stopcock. Evacuate the flask until the solvent gently bubbles, then backfill with hydrogen gas. Repeat this purge cycle exactly three times to ensure a pure H2 atmosphere.
-
Reaction Execution: Stir the suspension vigorously at room temperature (20–25 °C) under 1 atm of hydrogen. Monitor the reaction progress via TLC (Eluent: DCM/MeOH/ NH4OH 80:18:2).
-
Quenching and Filtration: Once the starting material is entirely consumed (typically 4–12 hours), evacuate the hydrogen and backfill with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol (3 × 10 mL).
-
Safety Check: Do not let the filter cake dry completely in the air. Quench the used catalyst on the Celite pad with water immediately before disposal.
-
-
Isolation: Concentrate the combined filtrates under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford the debenzylated product, (3S, 5S)-5-Amino-piperidin-3-ol hydrochloride, as a crystalline solid.
Method B: Catalytic Transfer Hydrogenation (CTH)
Ideal for rapid parallel screening or laboratories lacking dedicated hydrogen gas infrastructure, as detailed in general [3].
Step-by-Step Methodology:
-
Setup: To a stirred solution of the substrate (1.0 mmol) in methanol (10 mL) under a Nitrogen atmosphere, add 10% Pd/C (25 mg).
-
Donor Addition: Add anhydrous ammonium formate (5.0 mmol, 5.0 equiv) in a single portion.
-
Reaction: Attach a reflux condenser and heat the mixture to 60–65 °C. The thermal decomposition of ammonium formate generates H2 gas in situ. Stir vigorously for 1–3 hours.
-
Workup: Cool the mixture to room temperature. Filter through a Celite® pad to remove the catalyst, washing with methanol (3 × 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. To remove residual ammonium formate sublimates, dissolve the crude residue in a minimal amount of absolute ethanol, filter any insoluble salts, and re-concentrate.
Self-Validation & Troubleshooting
To ensure the protocol is a self-validating system, rely on the following analytical checkpoints:
-
Spectroscopic Validation ( 1 H NMR): Complete debenzylation is definitively confirmed by the disappearance of the benzylic CH2 protons (typically a singlet or AB quartet at ~3.5–3.8 ppm) and the aromatic multiplet (~7.2–7.4 ppm) in the crude NMR spectrum.
-
Stalled Reactions: If TLC indicates a stalled reaction (presence of starting material after 12 hours), the catalyst may have been poisoned by trace free amines or impurities. Do not increase the temperature, as this risks side reactions. Instead, filter the mixture through Celite®, isolate the crude intermediate, and re-subject it to fresh Pd/C and H2 .
-
pH Monitoring: Ensure the substrate is fully in its hydrochloride salt form before beginning. If the starting material was partially free-based during storage, add 1.0 equivalent of methanolic HCl prior to catalyst addition to protect the palladium active sites.
References
-
Title: Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon Source: ACS Omega (ACS Publications / PMC) URL: [Link]
The Strategic Application of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol Hydrochloride in Modern Drug Discovery
Introduction: The Ascendancy of Chiral Piperidines in Medicinal Chemistry
The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring three-dimensional chemical space.[3] The introduction of stereocenters into the piperidine ring further enhances its utility, allowing for precise spatial arrangements of functional groups that can lead to improved target affinity, selectivity, and reduced off-target effects.[4][5] Chiral piperidines are, therefore, highly sought-after building blocks in the quest for novel therapeutics.[3]
This guide focuses on the strategic application of a specific, highly functionalized chiral building block: (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride . This molecule offers a unique combination of features: a defined stereochemistry at two centers, a primary amine, a secondary alcohol, and a benzyl-protected tertiary amine. This trifecta of functionalities, presented in a stereochemically constrained framework, makes it an exceptionally valuable tool for the synthesis of complex molecular architectures, particularly in the development of enzyme inhibitors and receptor modulators.
Core Attributes and Synthetic Rationale
The strategic value of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride lies in its potential to serve as a precursor to the chiral cis-3-amino-5-hydroxypiperidine scaffold. The benzyl group acts as a readily cleavable protecting group for the piperidine nitrogen, allowing for selective manipulation of the other functional groups.
Plausible Synthetic Pathway
Caption: Mechanism of DPP-4 Inhibition.
The (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride building block provides a stereochemically defined starting point for the synthesis of these inhibitors. After debenzylation, the resulting cis-3-amino-5-hydroxypiperidine can be further elaborated through selective N-acylation or reductive amination at the primary amine, and potential modification of the hydroxyl group.
IRAK4 Inhibitors for Inflammatory Diseases
IRAK4 is a serine/threonine kinase that is a critical component of the innate immune signaling pathway downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). [8]Dysregulation of IRAK4 signaling is implicated in a range of inflammatory and autoimmune diseases. Consequently, the development of IRAK4 inhibitors is an active area of research. Many potent and selective IRAK4 inhibitors incorporate a chiral aminopiperidine scaffold to engage with key residues in the kinase active site. [9] The use of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride allows for the rational design and synthesis of novel IRAK4 inhibitors, with the stereochemistry of the amino and hydroxyl groups precisely controlling the orientation of substituents within the enzyme's binding pocket.
Experimental Protocols: Harnessing the Reactivity of the Building Block
The following protocols are representative examples of how (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol can be utilized in a drug discovery workflow. These protocols are based on well-established chemical transformations and should be adapted and optimized for specific substrates and scales.
Protocol 1: N-Debenzylation to Unveil the Core Scaffold
This protocol describes the removal of the N-benzyl protecting group, a crucial step to enable further functionalization of the piperidine nitrogen.
Materials:
-
(3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethanol
-
Hydrogen source (balloon or Parr apparatus)
-
Celite®
Procedure:
-
To a solution of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride (1.0 eq) in methanol, add 10% Pd/C (0.1 eq by weight).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (3 cycles).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude (3S, 5S)-3-amino-5-hydroxypiperidine, which can be used in the next step without further purification or purified by an appropriate method if necessary.
Protocol 2: Selective N-Acylation of the Primary Amine
This protocol details the acylation of the more nucleophilic primary amine in the presence of the secondary alcohol and the piperidine nitrogen (assuming prior debenzylation and protection of the piperidine nitrogen if desired).
Materials:
-
(3S, 5S)-3-Amino-5-hydroxypiperidine (or its N-protected derivative)
-
Acylating agent (e.g., acid chloride, anhydride) (1.0-1.2 eq)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve the aminopiperidinol (1.0 eq) and the base (1.5-2.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reductive Amination with an Aldehyde or Ketone
This protocol describes the formation of a new carbon-nitrogen bond at the primary amine via reductive amination.
Materials:
-
(3S, 5S)-3-Amino-5-hydroxypiperidine (or its N-protected derivative)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Procedure:
-
To a solution of the aminopiperidinol (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in anhydrous DCM, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired N-alkylated product.
Data Presentation
| Property | Value (Estimated for the free base) |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Stereochemistry | (3S, 5S) |
| Key Functionalities | Primary amine, secondary alcohol, N-benzyl tertiary amine |
Conclusion and Future Perspectives
(3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride is a powerful and versatile chiral building block with significant potential in drug discovery. Its pre-defined stereochemistry and orthogonal functionalities provide a robust platform for the synthesis of complex and biologically active molecules. The ability to access the cis-3-amino-5-hydroxypiperidine core through a straightforward deprotection step makes it particularly valuable for the development of next-generation DPP-4 and IRAK4 inhibitors, as well as for exploring other target classes where this privileged scaffold may be beneficial. As the demand for stereochemically pure and complex drug candidates continues to grow, the strategic application of such well-defined building blocks will be paramount to the success of future medicinal chemistry endeavors.
References
-
3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. [Link]
- An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface.
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. [Link]
- Preparation method of trans-3-methyl-5-benzylaminopiperidine.
-
Design and synthesis of DPP-4 inhibitor for the treatment of type 2 diabetes. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC. [Link]
-
Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PMC. [Link]
- The synthetic method of 1-benzyl-3-piperidone hydrochloride.
- Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. PMC. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]
- 3-benzylpiperidine.
-
Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. PMC. [Link]
-
Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. RSC Publishing. [Link]
-
(R)-3-amino piperidine hydrochloride preparation method. Patsnap. [Link]
-
Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use. European Patent Office. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. WO1998057953A1 - 3-benzylpiperidine - Google Patents [patents.google.com]
- 5. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN107021916B - Preparation method of trans-3-methyl-5-benzylaminopiperidine - Google Patents [patents.google.com]
- 7. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 8. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Chemoselective Amide Coupling Protocols for (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol Hydrochloride
Executive Summary & Substrate Profiling
The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the precise, chemoselective acylation of multifunctional intermediates. (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride presents a unique set of structural challenges for amide bond formation:
-
Salt Neutralization: The reactive primary amine at C5 is protonated as a hydrochloride salt, rendering it non-nucleophilic until neutralized.
-
Chemoselectivity (N- vs. O-Acylation): The molecule contains both a primary amine (-NH₂) and a secondary alcohol (-OH). While amines are inherently more nucleophilic, aggressive coupling conditions can lead to undesired esterification (O-acylation) or di-acylation.
-
Stereochemical Integrity: The (3S, 5S) chiral centers on the piperidine ring must be preserved, necessitating mild basic conditions to prevent epimerization of both the substrate and the incoming carboxylic acid partner.
This application note provides field-proven, causality-driven methodologies for achieving high-yielding, chemoselective amide coupling with this specific piperidine derivative, leveraging both uronium-based (HATU) and phosphonic anhydride-based (T3P) activation strategies.
Mechanistic Insights & Reaction Causality
The Stoichiometry of Salt Neutralization
To successfully couple an HCl salt substrate, the reaction environment must be carefully pH-balanced. A common point of failure in amide coupling is the use of insufficient base. For this substrate, a minimum of 2.5 to 3.0 equivalents of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) is required[1]:
-
1.0 eq is consumed immediately to neutralize the piperidine-HCl salt, liberating the free primary amine.
-
1.0 eq is required to deprotonate the carboxylic acid, forming the carboxylate necessary for attack on the coupling reagent.
-
0.5–1.0 eq acts as a buffer to maintain a basic environment, driving the reaction kinetics forward.
Avoiding the "Guanidylation Trap" (HATU)
HATU is a premier coupling reagent known for its rapid kinetics and the "7-aza effect," which accelerates aminolysis[2]. However, uronium salts like HATU are highly electrophilic. If the free primary amine of the piperidine substrate is exposed to HATU before the carboxylic acid is fully activated, the amine will attack the uronium carbon directly. This side reaction forms a stable, dead-end tetramethylguanidinium byproduct , permanently capping the amine and drastically reducing yields[3][4].
Causality-Driven Solution: The carboxylic acid, HATU, and base must be stirred together for 15–30 minutes (pre-activation) to form the OAt-active ester before the (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride is introduced[3].
Maximizing Chemoselectivity (T3P)
When the carboxylic acid partner is highly reactive or sterically unhindered, the risk of O-acylation at the C3 secondary alcohol increases. Propylphosphonic anhydride (T3P) is an exceptional alternative to HATU in these scenarios. T3P activates the carboxylic acid to form a mixed anhydride that is highly selective for N-acylation over O-acylation[5][6]. Furthermore, T3P generates water-soluble byproducts, allowing for a simple aqueous workup, which is ideal for scaling up the piperidine scaffold[6].
Quantitative Data: Coupling Reagent Comparison
The following table summarizes the operational parameters of standard coupling reagents when applied to amino alcohol substrates.
| Parameter | HATU / DIPEA | T3P / DIPEA or Pyridine | EDC / HOBt |
| Reaction Kinetics | Very Fast (< 2 hours) | Moderate (4 - 12 hours) | Moderate (4 - 16 hours) |
| Chemoselectivity (N vs O) | Moderate (Risk of O-acylation if pushed) | Excellent (Highly selective for amine) | Good |
| Epimerization Risk | Low (OAt ester suppresses racemization) | Very Low | Low to Moderate |
| Guanylation Risk | High (Requires strict pre-activation) | None | None |
| Byproduct Removal | Requires chromatography (HOAt, TMU) | Simple aqueous wash (Water soluble) | Simple aqueous wash (Urea is water soluble) |
| Best Use Case | Sterically hindered carboxylic acids | Scale-up, sensitive substrates, high chemoselectivity | General purpose, aqueous compatibility |
Data synthesized from authoritative coupling methodologies[1][3][5][6].
Experimental Workflows & Logical Relationships
Fig 1. Decision tree for chemoselective amide coupling with the piperidin-3-ol substrate.
Fig 2. HATU activation pathway vs. the competitive guanidylation side-reaction trap.
Experimental Protocols
Protocol A: HATU-Mediated Coupling (Optimized for Sterically Hindered Acids)
Use this protocol when the carboxylic acid is sterically demanding and requires highly reactive OAt-ester formation.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
(3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM (0.1 M to 0.2 M)
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried flask under N₂, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) dropwise at 0 °C. Stir the mixture at room temperature for 20–30 minutes. Critical Step: This ensures complete conversion to the OAt-active ester, preventing the piperidine amine from reacting with unconsumed HATU[2][3].
-
Substrate Preparation: In a separate vial, suspend the (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride (1.05 eq) in a minimum volume of DMF and add the remaining DIPEA (1.0 eq) to liberate the free base.
-
Coupling: Add the neutralized amine solution dropwise to the pre-activated ester mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS or TLC.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers heavily with brine (5x) to remove DMF and the tetramethylurea byproduct. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: T3P-Mediated Coupling (Optimized for Chemoselectivity & Scale-Up)
Use this protocol to guarantee absolute chemoselectivity (avoiding C3-OH acylation) and for reactions exceeding 1 gram.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
(3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride (1.0 eq)
-
T3P (50 wt% solution in EtOAc or DMF) (1.5 eq)
-
DIPEA or Pyridine (3.0 eq)
-
EtOAc or DCM (0.2 M)
Step-by-Step Methodology:
-
Mixture Assembly: To a round-bottom flask, add the Carboxylic Acid (1.0 eq) and (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride (1.0 eq) in EtOAc.
-
Add DIPEA (3.0 eq) to the suspension and stir for 10 minutes at room temperature to ensure the HCl salt is fully neutralized.
-
Activation: Cool the mixture to 0 °C. Add the T3P solution (1.5 eq) dropwise over 10 minutes. Note: T3P does not cause guanidylation, so pre-activation is unnecessary[6].
-
Coupling: Warm the reaction to room temperature and stir for 6–12 hours. T3P kinetics are slower but highly controlled, preventing O-acylation[5].
-
Workup: Quench by adding water. The water-soluble phosphonic acid byproducts will partition into the aqueous layer. Separate the layers, wash the organic layer with 1M HCl (briefly, to remove excess base), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The crude product is often pure enough for downstream use without chromatography.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| LC-MS shows M+99 mass peak | Guanidylation of the primary amine by HATU. | Strictly enforce the 30-minute pre-activation time before adding the piperidine substrate[3][4]. |
| Formation of di-acylated product | O-acylation at the C3 secondary alcohol. | Reduce base equivalents slightly, lower reaction temperature to 0 °C, or switch from HATU to T3P[5][6]. |
| Sluggish reaction / Unreacted amine | Incomplete neutralization of the HCl salt. | Verify pH is >8. Ensure at least 2.5–3.0 eq of DIPEA is used to fully liberate the C5 amine[1]. |
| Epimerization of the acid partner | Base-catalyzed proton abstraction (oxazolone formation). | Swap DIPEA for a weaker, more sterically hindered base like 2,4,6-collidine, and maintain temperature at 0 °C[2]. |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note and Protocol: Preparation of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol Free Base
Abstract
This document provides a comprehensive guide for the preparation of the free base form of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol from its corresponding hydrochloride salt. The hydrochloride salt of an amine is often favored for its stability and ease of handling. However, many synthetic applications require the neutral "free base" form where the amine is deprotonated and thus more nucleophilic.[1][2] This protocol details a robust and efficient liquid-liquid extraction method to achieve this conversion. The procedure involves basification of an aqueous solution of the hydrochloride salt, followed by extraction of the liberated free base into an organic solvent, drying, and solvent removal. This application note is intended for researchers, scientists, and drug development professionals who require a reliable method for preparing this key piperidine derivative for further synthetic transformations or biological screening.
Introduction and Scientific Background
(3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol is a chiral piperidine derivative that serves as a valuable building block in medicinal chemistry. Piperidine scaffolds are prevalent in a wide range of pharmaceuticals due to their ability to confer favorable pharmacokinetic properties.[3] The stereochemistry of this particular molecule, with defined chiral centers at the 3 and 5 positions, makes it a crucial intermediate for the synthesis of stereospecific drugs.[4][5][6]
The compound is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. In this form, the amino group is protonated, forming an ammonium salt. While this improves water solubility and crystallinity, it renders the amine non-nucleophilic, which is often a requirement for subsequent chemical reactions, such as amide bond formation or N-alkylation.[2][7] Therefore, a common and critical step is the conversion of the hydrochloride salt to its free base form.
The underlying principle of this conversion is a simple acid-base reaction.[8][9] The hydrochloride salt is dissolved in an aqueous medium, and a base, such as sodium hydroxide (NaOH), is added. The hydroxide ions (OH⁻) from the NaOH are a stronger base than the free amine and will deprotonate the ammonium salt, liberating the neutral free base. The equilibrium of this reaction is governed by the relative pKa values of the species involved. The pKa of the conjugate acid of a typical piperidine is around 11.12, indicating it is a moderately strong base.[3][10] To ensure complete deprotonation, the pH of the solution must be raised significantly above the pKa of the piperidinium ion.
Once the free base is generated, its solubility characteristics change. While the hydrochloride salt is generally water-soluble, the free base is typically more soluble in organic solvents.[8] This difference in solubility is exploited in a liquid-liquid extraction to separate the free base from the aqueous solution.[11][12] An immiscible organic solvent is used to extract the free base, which can then be isolated by drying the organic layer and removing the solvent.
Materials and Methods
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride | ≥98% Purity | Various | Starting material. |
| Dichloromethane (DCM) | ACS Grade or higher | Various | Extraction solvent. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Various | Basifying agent. |
| Deionized Water | High Purity | Laboratory Supply | Used for dissolving the starting material. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade, granular | Various | Drying agent.[13][14][15] |
| pH indicator strips (pH 7-14) | N/A | Various | For monitoring the pH of the aqueous layer. |
Equipment
-
Magnetic stirrer and stir bar
-
Separatory funnel (appropriate size for the scale of the reaction)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Round-bottom flask
-
Filter funnel and filter paper
-
Spatula
-
Analytical balance
Experimental Protocol
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns.[21][22][23] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22][24] Work in a well-ventilated area or a fume hood.[21][25] When preparing the NaOH solution, always add the NaOH pellets to water slowly, as the dissolution is exothermic.[25]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood. Avoid inhalation and skin contact.
-
General: Always wear appropriate PPE. Be aware of the location of safety equipment such as eyewash stations and safety showers.[24]
Step-by-Step Procedure
-
Dissolution of the Hydrochloride Salt:
-
Weigh the desired amount of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride and transfer it to an Erlenmeyer flask.
-
Add deionized water (approximately 10-20 mL per gram of the hydrochloride salt) to the flask.
-
Stir the mixture using a magnetic stirrer until the solid is completely dissolved.
-
-
Basification:
-
Prepare a 2 M solution of sodium hydroxide by carefully dissolving NaOH pellets in deionized water.
-
While stirring the solution of the hydrochloride salt, slowly add the 2 M NaOH solution dropwise.
-
Monitor the pH of the aqueous solution periodically using a pH indicator strip. Continue adding the NaOH solution until the pH is greater than 12. This ensures complete deprotonation of the amine.
-
-
Liquid-Liquid Extraction:
-
Transfer the basified aqueous solution to a separatory funnel.
-
Add an equal volume of dichloromethane (DCM) to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.[11]
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Place the separatory funnel back on a ring stand and allow the layers to separate completely. The organic DCM layer will be the bottom layer as it is denser than water.
-
Carefully drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer with two more portions of DCM. Combine all the organic extracts in the same Erlenmeyer flask. This repeated extraction maximizes the recovery of the free base from the aqueous layer.
-
-
Drying the Organic Extract:
-
To the combined organic extracts, add anhydrous sodium sulfate in small portions while gently swirling the flask.[13][26]
-
Continue adding sodium sulfate until some of the crystals no longer clump together and move freely when the flask is swirled.[27] This indicates that all the dissolved water has been absorbed.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
-
Isolation of the Free Base:
-
Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the sodium sulfate.
-
Rinse the sodium sulfate in the filter funnel with a small amount of fresh DCM to recover any residual product, and add this rinse to the round-bottom flask.
-
Concentrate the organic solution using a rotary evaporator.[16][18][19] The water bath temperature should be kept low (typically 30-40 °C) to avoid any potential degradation of the product.
-
Once all the solvent has been removed, a solid or oily residue of the (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol free base will remain in the flask.
-
Place the flask under high vacuum for a short period to remove any residual solvent.
-
Weigh the round-bottom flask containing the product to determine the yield.
-
Visualization of the Workflow
Chemical Transformation
Caption: Conversion of the hydrochloride salt to the free base.
Experimental Workflow
Caption: Step-by-step experimental workflow for free base preparation.
Characterization and Quality Control
To confirm the successful preparation of the free base and to assess its purity, the following analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): To monitor the completion of the extraction. The free base should have a different Rf value compared to the hydrochloride salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product. The chemical shifts of the protons and carbons adjacent to the amino and hydroxyl groups will differ between the salt and the free base.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the free N-H and O-H stretching vibrations, which will be different from the N-H⁺ stretches in the hydrochloride salt.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Melting Point Analysis: The free base will have a different melting point compared to the hydrochloride salt.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete basification. | Ensure the pH of the aqueous layer is > 12 before extraction. |
| Insufficient extraction. | Perform at least three extractions with the organic solvent. | |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Product is wet or contains water | Inadequate drying of the organic layer. | Add more anhydrous sodium sulfate until it is free-flowing. Allow sufficient time for the drying agent to work. |
| Product Contamination | Incomplete separation of layers. | Carefully separate the layers during extraction, avoiding contamination of the organic layer with the aqueous layer. |
| Residual solvent. | Ensure complete removal of the solvent on the rotary evaporator and by placing the product under high vacuum. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the preparation of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol free base from its hydrochloride salt. This procedure is fundamental for researchers who need to utilize the nucleophilic properties of the amine in subsequent synthetic steps. By following the detailed steps and adhering to the safety precautions, a high yield of pure product can be consistently obtained.
References
- Torontech. (2025, January 23). Rotary Evaporation: Solvent Removal Techniques.
- Mya-group. (n.d.). Rotary Evaporator | Common evaporation & concentration methods.
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate.
- GWSI. (n.d.). Science of Rotary Evaporation: Mechanisms and Applications.
- rotovap.cn. (2022, December 2). How does a Rotary Evaporator Remove Solvent?
- Scitek Global. (2024, February 29). What is a Rotary Evaporator: Principle, Types and Applications.
- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- University of Colorado Boulder. (n.d.). Extraction - Organic Chemistry.
- BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
- Elchemy. (2025, September 23). Sodium Sulfate in Chemical Labs: Applications as a Drying Agent.
- SciSpace. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room.
- Parra, T. (2020, July 8). How To Dry An Organic Solution Using Sodium Sulfate. YouTube.
- J-Stage. (n.d.). Drying Ability of Anhydrous Sodium Sulfate on Wet Organic Solvents after Liquid-Liquid Partition.
- MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
- Grokipedia. (n.d.). Piperidine.
- Utah Tech University. (n.d.). Drying an Organic Solution.
- University of York. (n.d.). Chemically-active extraction.
- ResearchGate. (n.d.). Drying Ability of Anhydrous Sodium Sulfate on Wet Organic Solvents after Liquid-Liquid Partition.
- Korovina, N. (2020, September 21). Extraction technique in organic chemistry. YouTube.
- Thermo Fisher Scientific. (n.d.). Organic Extraction Method.
- Elchemy. (2026, January 28). Sodium Hydroxide Storage Guidelines According to U.S. OSHA Standards.
- SLAC National Accelerator Laboratory. (2013, May 20). Sodium Hydroxide Safe Handling Guideline.
- University of Alberta. (n.d.). Isolation (Recovery) of amines.
- ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?
- CORECHEM Inc. (2022, April 30). Safe Handling Guide: Sodium Hydroxide.
- BenchChem. (2026, January 23). Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers.
- Canadian Centre for Occupational Health and Safety. (2025, August 28). CCOHS: Sodium Hydroxide.
- The Organic Chemistry Tutor. (2020, April 20). Conversion of Amines to Amine Salts. YouTube.
- TN.gov. (n.d.). Sodium Hydroxide (NaOH).
- Reddit. (2023, June 22). Hydrochloride salt of amine.
- Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis.
- Bryan Research & Engineering, Inc. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography.
- Brimstone STS. (n.d.). Outline.
- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
- Mori, Y., et al. (2013, September 15). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol.
- ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ).
Sources
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 8. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. Piperidine â Grokipedia [grokipedia.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 14. Drying Ability of Anhydrous Sodium Sulfate on Wet Organic Solvents after Liquid-Liquid Partition [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. torontech.com [torontech.com]
- 17. Rotary Evaporator | Common evaporation & concentration methods [rocker.com.tw]
- 18. gwsionline.com [gwsionline.com]
- 19. How does a Rotary Evaporator Remove Solvent? [rotovap.cn]
- 20. What is a Rotary Evaporator: Principle, Types and Applications [scitekglobal.com]
- 21. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 22. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 23. Sodium Hydroxide [tn.gov]
- 24. Sodium Hydroxide Storage Guidelines According to U.S. OSHA Standards [elchemy.com]
- 25. CCOHS: Sodium Hydroxide [ccohs.ca]
- 26. cactus.utahtech.edu [cactus.utahtech.edu]
- 27. youtube.com [youtube.com]
improving reaction yield for (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride synthesis
Target API Intermediate: (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists
Welcome to the Application Science troubleshooting hub. As a Senior Application Scientist, I frequently see research teams lose up to 80% of their synthetic yield during the reductive amination of 3,5-disubstituted piperidines. The core issue is a fundamental conflict between the desired stereochemical outcome and thermodynamic reality.
Synthesizing the trans-isomer—specifically (3S, 5S)-5-amino-1-benzyl-piperidin-3-ol—presents a classical stereochemical bottleneck. Traditional chemical hydrides inherently favor the thermodynamically stable cis-diequatorial isomer. Attempting to force the trans configuration chemically results in severe yield penalties due to epimerization and incomplete reduction. To break this thermodynamic limitation, we must transition the workflow from chemical reduction to biocatalytic transamination, leveraging engineered enzymes to dictate absolute facial selectivity.
I. Mechanistic Workflow
Fig 1: Biocatalytic workflow for (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol HCl synthesis.
II. Troubleshooting FAQs
Q1: My chemical reductive amination step yields predominantly the cis-isomer (3S, 5R). How do I push the reaction to the trans-(3S, 5S) product? Mechanistic Cause: In standard chemical reductive amination (e.g., using NaBH(OAc)₃), the hydride attacks the intermediate iminium ion from the less sterically hindered axial face. This attack pushes the newly formed amine group into the equatorial position. Because the C5 hydroxyl group is already equatorial in its lowest-energy chair conformation, the resulting molecule defaults to the cis-diequatorial isomer. Application Scientist Solution: You must bypass the thermodynamic sink of the cis-isomer by utilizing kinetic control via an enzyme's active site. Switch to an (S)-selective ω-transaminase (ω-TA). The enzyme utilizes pyridoxal 5'-phosphate (PLP) to shuttle the amine from an isopropylamine (IPA) donor directly to the target facial plane, enforcing the trans-(3S, 5S) geometry with >99% enantiomeric excess, regardless of the molecule's thermodynamic preference[1].
Q2: I am using ω-TAs, but my conversion stalls at 50-60%. What is limiting the yield? Mechanistic Cause: Transamination is a reversible equilibrium reaction. As IPA donates its amine, it converts into acetone. The accumulation of acetone in the reaction matrix leads to severe product inhibition and pushes the equilibrium backward. Application Scientist Solution: You must actively remove acetone from the system to drive Le Chatelier's principle forward. Apply a gentle nitrogen sweep over the reaction surface or run the reaction under reduced pressure (e.g., 150-200 mbar). Additionally, increasing the IPA concentration to 25-30 v/v% provides a massive thermodynamic driving force to ensure complete conversion[2].
Q3: The free base is pure, but I lose 40% of my yield during hydrochloride salt formation, and the resulting powder is a sticky gum. How do I fix this? Mechanistic Cause: Piperidine free bases are highly soluble in polar organic solvents. If you add concentrated aqueous HCl or bubble HCl gas too rapidly in a single polar solvent (like pure ethanol), the salt precipitates amorphously. This rapid precipitation traps solvent molecules and trace impurities within the solid, leading to a highly hygroscopic "gum." Application Scientist Solution: Implement a controlled solvent/antisolvent crystallization protocol. Dissolve the free base in a moderately polar solvent (isopropanol), use anhydrous HCl in dioxane to prevent water introduction, and slowly dose methyl tert-butyl ether (MTBE) as an antisolvent to force a slow, highly ordered crystal lattice formation.
III. Quantitative Data Summary
The following table demonstrates the stark contrast in yield and stereocontrol when shifting from traditional chemistry to biocatalysis.
| Synthesis Method | Reagents / Catalyst | Conversion (%) | Diastereomeric Ratio (trans:cis) | Isolated Yield (%) |
| Chemical Reductive Amination | NaBH(OAc)₃, NH₄OAc, AcOH | > 95% | 15 : 85 | 12% |
| Biocatalytic Transamination | ω-TA (e.g., ATA-256), PLP, IPA | > 99% | > 99 : 1 | 84% |
IV. Self-Validating Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol
This protocol utilizes enzymatic kinetic control to guarantee the (3S, 5S) trans-configuration.
-
Buffer Preparation: In a 500 mL bioreactor, prepare 200 mL of 100 mM potassium phosphate buffer (pH 7.5). Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Substrate Addition: Dissolve the precursor, (S)-1-benzyl-5-hydroxypiperidin-3-one, to a final concentration of 50 mM in the buffer. Add isopropylamine (IPA) to a final concentration of 25% v/v.
-
Biocatalysis: Add 2-5 mg/mL of an (S)-selective ω-transaminase (e.g., ATA-256 or a structurally redesigned variant)[3].
-
Equilibrium Shift: Incubate the reactor at 30°C with 150 RPM agitation. Apply a continuous, gentle nitrogen sweep across the headspace to volatilize and remove the acetone byproduct.
-
Validation Check: At 24 hours, pull a 10 µL aliquot, quench in 90 µL acetonitrile, and run a rapid LC-MS. Confirm the disappearance of the ketone [M+H]⁺ (m/z 206) and the appearance of the target amine [M+H]⁺ (m/z 207).
-
Workup: Once conversion is >95%, adjust the pH to 11.5 using 10 M NaOH to ensure the piperidine nitrogen is fully deprotonated. Extract three times with equal volumes of ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum to yield the free base.
Protocol 2: High-Yield Crystallization of the Hydrochloride Salt
This protocol prevents hygroscopic gum formation by enforcing ordered lattice growth.
-
Dissolution: Dissolve the crude (3S, 5S)-5-amino-1-benzyl-piperidin-3-ol free base in anhydrous isopropanol (5 mL per gram of substrate).
-
Salt Formation: Chill the solution to 0-5°C in an ice bath. Dropwise, add 1.05 molar equivalents of 4M HCl in dioxane while stirring vigorously.
-
Antisolvent Addition: Slowly dose anhydrous MTBE (10-15 mL per gram of substrate) over 45 minutes using an addition funnel until the solution becomes persistently cloudy (the cloud point).
-
Aging & Validation: Allow the suspension to age at 4°C for 4 hours to promote crystal growth.
-
Validation Check: Pull a sample of the mother liquor and test via HPLC. If the API concentration in the MTBE/IPA mother liquor exceeds 5% of the theoretical yield, cool the mixture to -20°C for an additional 2 hours before proceeding.
-
-
Filtration: Filter the white crystalline solid under a nitrogen blanket to prevent ambient moisture absorption. Wash the filter cake with cold MTBE and dry in a vacuum oven at 40°C for 12 hours.
V. References
-
Title: Transaminase Catalysis for Enantiopure Saturated Heterocycles as Potential Drug Scaffolds | Source: MDPI | URL: 1[1]
-
Title: Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds | Source: Journal of the American Chemical Society (ACS) | URL: 2[2]
-
Title: Redesigning an (R)-Selective Transaminase for the Efficient Synthesis of Pharmaceutical N-Heterocyclic Amines | Source: ACS Publications | URL: 3[3]
Sources
Technical Support Center: Preserving Stereochemical Integrity in (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol Workflows
Welcome to the Advanced Technical Support Center. Working with chiral, multi-functional piperidines like (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol requires precise orchestration of protecting groups and reaction conditions. The presence of a basic N1-benzyl group, a C3-hydroxyl, and a C5-amine creates a highly reactive microenvironment prone to epimerization, elimination, and racemization.
This guide is designed for drug development professionals and synthetic chemists to troubleshoot and eliminate stereochemical degradation during complex functionalization workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: Why do I observe complete racemization or unexpected diastereomers when attempting an SN2 substitution at the C3-hydroxyl?
Symptom: Converting the C3-OH to a mesylate or tosylate followed by nucleophilic displacement yields a scrambled mixture of (3R, 5S) and (3S, 5S) products, rather than clean inversion. Causality: This is a classic case of Neighboring Group Participation (NGP) 1. In a piperidine ring, the N1-benzyl lone pair is situated in a 1,3-relationship with the C3 carbon. When a discrete leaving group is formed at C3, the N1 nitrogen attacks intramolecularly faster than the external nucleophile, forming a highly reactive, bridged 3-membered aziridinium intermediate . When the external nucleophile finally attacks this bicyclic system, it can do so from multiple trajectories, destroying the stereocenter. Solution: Avoid discrete leaving groups. Utilize a concerted Mitsunobu reaction (PPh3, DIAD) for C3 inversions. The tightly bound alkoxyphosphonium intermediate undergoes rapid, concerted displacement by the nucleophile, outcompeting the intramolecular attack from the N1-benzyl group.
Q2: How can I prevent C5 epimerization when oxidizing the C3-alcohol to a ketone?
Symptom: Oxidation of the C3-OH yields the desired ketone, but the C5 stereocenter epimerizes, resulting in a racemic mixture at C5. Causality: Oxidizing the C3 position transforms the molecule into a β -amino ketone (the C5-amine is β to the C3-ketone). Under basic or even mildly acidic conditions, the C5-amine acts as a leaving group in an E1cB (retro-Michael) elimination, forming an achiral α,β -unsaturated enone intermediate. The amine then re-adds to the planar enone non-stereoselectively, permanently scrambling the C5 stereocenter. Solution: Never oxidize the C3-hydroxyl while the C5-amine is unprotected. Convert the C5-amine into a highly stable, non-nucleophilic carbamate (e.g., N-Boc) to drastically reduce its leaving-group ability. Perform the oxidation using strictly buffered conditions (e.g., Dess-Martin Periodinane with pyridine).
Q3: Why does my chiral carboxylic acid partner racemize when coupling with the C5-amine?
Symptom: When using the (3S, 5S)-piperidine as a nucleophile to couple with a chiral amino acid, the resulting amide product contains significant diastereomeric impurities. Causality: The piperidine ring imposes severe steric hindrance, significantly slowing down the intermolecular amide bond formation. This delay leaves the activated chiral acid exposed to the basic coupling environment (e.g., DIPEA), triggering the cyclization of the acid into a 5(4H)-oxazolone intermediate 2. The α -proton of the oxazolone is highly acidic and rapidly abstracts, leading to racemization of the acid partner before the hindered C5-amine can attack. Solution: Suppress oxazolone formation by using highly efficient coupling additives like Oxyma Pure combined with DIC, and conduct the reaction strictly at 0 °C to kinetically favor the coupling over the racemization pathway 3.
Part 2: Quantitative Data Presentation
The choice of coupling reagent is the most critical variable when reacting the sterically hindered C5-amine with chiral acids. The table below summarizes the relative risk of D-isomer formation (racemization) based on the coupling system used.
| Coupling System | Additive | Base Requirement | Optimal Temp | Relative Racemization Risk (%) |
| HBTU | None | DIPEA (2.0 eq) | 25 °C | High (> 15%) |
| HATU | HOAt | DIPEA (2.0 eq) | 25 °C | Moderate (5 - 10%) |
| DEPBT | None | DIPEA (1.0 eq) | 0 °C | Low (1 - 2%) |
| DIC | Oxyma Pure | None (Pre-activation) | 0 °C | Very Low (< 1%) |
Data synthesized from standard solid-phase and solution-phase sterically hindered coupling optimizations.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Stereoretentive C3-Hydroxyl Inversion via Mitsunobu Reaction
Objective: Invert the C3 stereocenter (S → R) without triggering N1-benzyl-mediated NGP.
-
Amine Masking: Dissolve (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol (1.0 eq) in anhydrous DCM. Add Boc2O (1.1 eq) and stir for 2 hours at room temperature.
-
Validation: Spot on TLC and stain with Ninhydrin. A negative (colorless/yellow) result confirms complete protection of the C5-amine, preventing its interference.
-
-
Reagent Assembly: Isolate the N-Boc protected intermediate. Dissolve it alongside the nucleophilic acid (e.g., p -nitrobenzoic acid, 1.5 eq) in anhydrous THF and cool strictly to 0 °C.
-
Phosphine Addition: Add Triphenylphosphine ( PPh3 , 1.5 eq) to the chilled solution.
-
Concerted Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.
-
Causality: Slow addition ensures the instantaneous formation of the alkoxyphosphonium ion and immediate concerted displacement by the carboxylate, leaving no kinetic window for the N1-benzyl group to form an aziridinium ring.
-
-
Completion: Stir for 2 hours at room temperature. Purify via flash chromatography to isolate the stereopure (3R, 5S) ester.
Protocol B: Low-Racemization Amide Coupling at C5
Objective: Couple the C5-amine with a highly epimerization-prone chiral acid.
-
Pre-activation: In a dry, argon-purged flask, dissolve the chiral carboxylic acid (1.2 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF. Cool the system to 0 °C.
-
Ester Formation: Add Diisopropylcarbodiimide (DIC, 1.2 eq). Stir for exactly 5 minutes at 0 °C.
-
Causality: Oxyma intercepts the activated acid to form a highly reactive, non-basic active ester, structurally preventing the cyclization into a racemization-prone oxazolone.
-
-
Nucleophilic Addition: Dissolve the (3S, 5S)-piperidine nucleophile (1.0 eq) in a minimal amount of DMF and add it dropwise to the activated mixture.
-
Validation: After 4 hours, quench the reaction and analyze the crude mixture via Chiral HPLC to confirm diastereomeric excess ( d.e.>98% ).
Part 4: Mechanistic Visualizations
Mechanistic divergence: N1-mediated NGP racemization vs. concerted Mitsunobu inversion at C3.
Optimized step-by-step workflow for C5-amide coupling to prevent chiral acid oxazolone formation.
References
- Title: Neighbouring group participation Source: Grokipedia URL
- Title: Avoiding racemization during the synthesis of chiral piperidine acids Source: Benchchem URL
- Title: Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis Source: Benchchem URL
Sources
Technical Support Center: Crystallization & Purification of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol Hydrochloride
Welcome to the advanced troubleshooting guide for the isolation and purification of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride. Chiral piperidines present unique challenges during scale-up, primarily due to their propensity for liquid-liquid phase separation (oiling out), hygroscopicity, and the co-precipitation of undesired diastereomers. This guide provides field-proven, thermodynamically grounded solutions to optimize your crystallization workflows.
Workflow Diagram
Workflow for the reactive crystallization and purification of the chiral piperidine HCl salt.
Section 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)
Q: During the addition of HCl or anti-solvent, my batch forms a dense, sticky oil at the bottom of the reactor instead of crystallizing. Why does this happen, and how can I force nucleation?
A: "Oiling out" (Liquid-Liquid Phase Separation or LLPS) occurs when the supersaturated solution crosses the binodal curve before reaching the solid-liquid equilibrium boundary. In chiral piperidines, this is heavily exacerbated by the presence of diastereomeric impurities. These impurities disrupt the crystal lattice thermodynamics, widening the demixing region and elevating the liquid-liquid tie-line (TL-L) point 1. When the system oils out, impurities are partitioned into the oil-rich phase, effectively halting any purification.
Mechanistic Solution: To bypass the LLPS region, you must manipulate the supersolubility curve. This is achieved by selecting an anti-solvent that alters the activity coefficient of the solute without drastically lowering the mixture's dielectric constant, and by employing strict seeding protocols within the metastable zone.
Protocol: Reactive Crystallization with Anti-Solvent Seeding
-
Dissolution: Dissolve the crude (3S, 5S)-piperidine free base in Isopropyl Acetate (IPAc) at a 10 mL/g concentration.
-
Salt Formation: Cool the reactor to 0–5 °C. Slowly charge 1.05 equivalents of 4–5 N HCl in Methanol.
-
Self-Validation: The internal temperature must not exceed 10 °C during addition. Higher temperatures in the presence of methanol and HCl promote the formation of genotoxic methyl chloride (MeCl) impurities 1.
-
-
Anti-Solvent Addition (Pre-Seeding): Slowly add Methyl tert-butyl ether (MTBE) (approx. 2 mL/g) until the solution reaches the onset of the metastable zone (just before the cloud point).
-
Seeding: Seed the batch with 1–2 wt% of highly pure (>99.5% de) crystalline (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride.
-
Aging: Age the slurry at 3 °C for 2 hours to allow secondary nucleation to consume the supersaturation, pulling the system away from the LLPS boundary.
-
Final Anti-Solvent Addition: Add the remaining MTBE (8 mL/g) over a 3-hour period.
-
Isolation: Filter the resulting white crystalline powder and wash with cold MTBE. Dry under vacuum at 45 °C for 20 hours 2.
Section 2: Diastereomeric Purity and Yield Optimization
Q: My isolated yield is low, and the product still contains 3-5% of the trans-diastereomer. How can I improve the rejection of this impurity without sacrificing yield?
A: Diastereomeric piperidine salts often exhibit similar solubility profiles in highly polar solvents, leading to co-crystallization. If your solvent system is too polar (e.g., pure ethanol), the solubility difference between the cis and trans isomers narrows. By utilizing a binary solvent system with a steep temperature-dependent solubility gradient, you can maximize the thermodynamic rejection of the minor diastereomer.
Quantitative Comparison of Crystallization Solvent Systems for Piperidine HCl Salts
| Solvent System | Ratio (v/v) | Solubility (mg/mL at 25°C) | Impurity Rejection (de %) | Yield (%) | Oiling Out Risk |
| MeOH / MTBE | 1:5 | 15.2 | >99.5 | 80.3 | Low (with seeds) |
| IPA / Heptane | 1:3 | 8.4 | 98.0 | 88.1 | Moderate |
| EtOH / EtOAc | 1:4 | 22.1 | 95.5 | 70.4 | High |
Causality: The MeOH/MTBE system provides the optimal balance. Methanol ensures complete dissolution of the HCl salt and disrupts hydrogen bonding between diastereomers, while MTBE acts as a tunable anti-solvent that selectively precipitates the less soluble target isomer, allowing for >99.8% enantiomeric/diastereomeric excess 2.
Section 3: Managing Hygroscopicity and Particle Size
Q: The filtered HCl salt rapidly absorbs moisture from the air, turning into a gummy solid before it can be transferred to the vacuum oven. How do I handle this?
A: Hydrochloride salts of secondary and tertiary amines are notoriously hygroscopic, often forming unstable hydrates upon exposure to ambient humidity. This moisture acts as a plasticizer, lowering the glass transition temperature and causing the crystals to fuse into a gummy mass.
Mechanistic Solution: Ensure the crystallization process yields large, uniform crystals with a low surface-area-to-volume ratio, which minimizes the rate of moisture uptake. If rapid precipitation occurred, the resulting amorphous or microcrystalline powder will be highly hygroscopic.
Protocol: Wet Milling and Inert Isolation
-
Wet Milling: If the particle size distribution (PSD) is too fine (D90 < 20 μm) or agglomerated, implement a wet milling loop during the aging phase (Step 5 of Protocol 1). This shears agglomerates and promotes Ostwald ripening, yielding uniform, highly crystalline particles that resist moisture absorption 3.
-
Inert Filtration: Conduct the filtration under a blanket of dry nitrogen.
-
Self-Validation: Do not pull ambient air through the filter cake; monitor the relative humidity inside the filtration apparatus to ensure it remains below 15%.
-
-
Solvent Displacement: Wash the cake thoroughly with anhydrous, cold MTBE to displace any residual methanol or moisture.
-
Immediate Drying: Transfer the damp cake immediately to a vacuum oven pre-heated to 45 °C. Apply vacuum before introducing any sweep gas to prevent condensation.
References
- Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade. ResearchGate / Organic Process Research & Development.
- Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600.
- Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade.
Sources
A Comparative Guide to Chiral HPLC Method Validation for (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride
This guide provides a comprehensive framework for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride. Moving beyond a simple recitation of protocols, this document delves into the strategic rationale behind experimental choices, offering a comparative analysis of potential chiral stationary phases (CSPs) and a detailed walkthrough of the validation process in accordance with international regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to establish a robust, reliable, and scientifically sound analytical method for this and structurally similar chiral amines.
The Imperative of Chiral Purity
(3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride is a chiral molecule, meaning it exists as non-superimposable mirror images, or enantiomers. In pharmaceutical development, the stereochemical identity of a drug substance is critical, as different enantiomers can exhibit widely varying pharmacological, metabolic, and toxicological profiles. Consequently, regulatory agencies worldwide mandate the development of stereospecific analytical methods to control the enantiomeric purity of chiral drug candidates. Chiral HPLC is the gold standard for this purpose, offering high resolution and accuracy.
Part 1: Strategic Method Development - A Comparative Approach
The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The analyte, (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol, possesses key structural features that guide this selection: a secondary amine, a primary amine, and a hydroxyl group, all of which can participate in chiral recognition interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. The benzyl group provides an aromatic ring capable of π-π stacking interactions.
A screening approach using a variety of CSPs with different chiral selectors is the most efficient path to a successful separation. Below, we compare three classes of CSPs that are strong candidates for this analyte.
Table 1: Comparison of Potential Chiral Stationary Phases
| Chiral Stationary Phase (CSP) Class | Principle of Separation | Potential Advantages for Analyte | Potential Challenges | Representative Commercial Columns |
| Polysaccharide-Based (Coated/Immobilized) | Derivatized cellulose or amylose creates chiral grooves. Separation is based on a combination of hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate derivatives on the sugar backbone. | High versatility and broad applicability. The presence of both hydrogen bond donors/acceptors and an aromatic ring in the analyte makes it an excellent candidate. | Can be sensitive to mobile phase composition. Coated versions have limitations on solvent compatibility. | Daicel CHIRALPAK® AD-H, CHIRALCEL® OD-H; Phenomenex Lux® Cellulose-1, Lux® Amylose-1 |
| Macrocyclic Glycopeptide-Based | Complex macrocyclic antibiotics (e.g., teicoplanin, vancomycin) offer multiple chiral centers and functional groups, creating "baskets" for stereospecific interactions. | Excellent for compounds with primary amines due to strong ionic interactions with the carboxylic acid functions of the glycopeptide. Can often be used in reversed-phase, polar organic, and normal-phase modes. | Can sometimes exhibit lower efficiency compared to polysaccharide phases. | Astec CHIROBIOTIC® V2, T; Sigma-Aldrich Discovery® DSC-Vancomycin |
| Pirkle-Type (Brush-Type) | A small chiral molecule is covalently bonded to the silica support. Separation relies on π-acid/π-base interactions, hydrogen bonding, and dipole-dipole interactions. | Highly efficient and mechanically stable. The electron-rich benzyl group of the analyte can interact strongly with electron-deficient aromatic rings on the CSP. | Generally less broad in applicability than polysaccharide phases. Requires careful selection of the Pirkle-type phase. | Regis Whelk-O® 1, Pirkle 1-J |
Based on this analysis, a logical starting point for method development would be to screen a polysaccharide-based column (e.g., CHIRALPAK® AD-H) and a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC® V2) under normal phase and polar organic conditions, respectively. Normal phase (e.g., hexane/ethanol with a basic additive) is often successful for amines on polysaccharide CSPs, as it promotes the necessary hydrogen bonding interactions.
Part 2: The Method Validation Protocol - A Self-Validating System
Once a suitable separation method is developed (i.e., achieving a resolution of >1.5 between the enantiomers), it must be validated to ensure its performance is reliable and reproducible. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".
The following diagram illustrates the interconnected nature of the validation parameters.
Caption: Interrelationship of HPLC method validation parameters.
Experimental Protocol for Validation
The following protocols assume the undesired enantiomer is a specified impurity to be quantified at a low level (e.g., 0.15%) in the presence of the desired (S,S) enantiomer.
1. Specificity (Selectivity)
-
Causality: This is the foundational test. It proves that the method can unequivocally assess the desired enantiomer and its undesired counterpart in the presence of other components, such as starting materials, byproducts, or degradants. Without specificity, all other validation data is meaningless.
-
Protocol:
-
Prepare a solution of the (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride drug substance.
-
Prepare a solution of the racemic mixture (containing both enantiomers).
-
Prepare a placebo solution (all formulation components except the active pharmaceutical ingredient, if applicable).
-
Spike the drug substance solution with known related substances and potential degradants.
-
Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Inject all solutions and compare the chromatograms.
-
-
Acceptance Criteria: The peak for each enantiomer must be free from interference from any other component. Peak purity analysis (using a photodiode array detector) should be employed and pass the similarity threshold. The resolution between the two enantiomer peaks should be ≥ 1.5.
2. Linearity and Range
-
Causality: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the detector response. This is essential for accurate quantitation. The range defines the upper and lower concentration limits for which this proportionality holds true.
-
Protocol:
-
Prepare a stock solution of the undesired enantiomer.
-
Prepare a series of at least five calibration solutions by spiking the desired enantiomer (at its nominal concentration) with the undesired enantiomer. The concentrations should span from the reporting limit (e.g., 50% of the 0.15% limit) to 150% of the limit (e.g., 50%, 80%, 100%, 120%, 150% of the 0.15% specification).
-
Inject each solution in triplicate.
-
Plot the mean peak area of the undesired enantiomer against its concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.99.
-
The y-intercept should be close to zero.
-
The range is established by the concentrations that meet the linearity, accuracy, and precision requirements.
-
3. Accuracy (as Recovery)
-
Causality: Accuracy measures the closeness of the experimental value to the true value. In this context, it is assessed by spiking the drug substance with known amounts of the undesired enantiomer and measuring how much is recovered. It validates the method's ability to quantify the impurity without bias.
-
Protocol:
-
Prepare samples of the drug substance spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.
4. Precision
-
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is assessed at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.
-
Intermediate Precision: Measures within-laboratory variations (different days, different analysts, different equipment).
-
-
Protocol:
-
Repeatability: Prepare six independent samples of the drug substance spiked with the undesired enantiomer at the 100% target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different HPLC system.
-
Calculate the Relative Standard Deviation (RSD) for the results from the repeatability study, the intermediate precision study, and for all results combined.
-
-
Acceptance Criteria: The RSD for each set of measurements should be ≤ 10.0%.
5. Limits of Detection (LOD) and Quantitation (LOQ)
-
Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. The LOQ is critical for ensuring the method is sensitive enough to control the impurity at the required specification level.
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
The determined LOQ concentration should be experimentally verified by preparing samples at this concentration and confirming that the precision (RSD ≤ 10%) and accuracy (recovery 80-120%) are acceptable.
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity (e.g., ≤ 0.05%).
6. Robustness
-
Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage and is critical for method transfer between labs.
-
Protocol:
-
Prepare a system suitability solution and a sample spiked at the 100% impurity level.
-
Analyze the samples while making small, deliberate changes to critical method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 1% of the minor component)
-
Wavelength (e.g., ± 2 nm)
-
-
Monitor system suitability parameters (e.g., resolution, tailing factor) and the quantitative result for the spiked sample.
-
-
Acceptance Criteria: The system suitability criteria must be met under all tested conditions. The quantitative result should not deviate significantly from the result obtained under the nominal conditions.
7. System Suitability
-
Causality: This is not part of the formal validation but is an integral part of the analytical procedure itself. It is performed before and during each analytical run to ensure the complete system (instrument, reagents, column) is operating correctly.
-
Protocol:
-
Prepare a system suitability solution, typically the racemic mixture at a concentration that gives an adequate detector response.
-
Inject this solution five or six times at the beginning of the analytical run.
-
Calculate the mean and RSD for retention time, peak area, tailing factor, and resolution.
-
-
Acceptance Criteria (Typical):
-
RSD of peak area: ≤ 5.0%
-
Resolution between enantiomers: ≥ 1.5
-
Tailing factor: ≤ 2.0
-
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the enantiomers. | No interference at the retention time of the enantiomers. Resolution ≥ 1.5. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Range | To define the concentration limits of the method. | Defined by linearity, accuracy, and precision results. |
| Accuracy | To measure the closeness of results to the true value. | Mean recovery of 90.0% - 110.0%. |
| Precision (Repeatability & Intermediate) | To measure the random error of the method. | RSD ≤ 10.0%. |
| Limit of Quantitation (LOQ) | To determine the lowest concentration that can be reliably quantified. | Must be ≤ reporting threshold. Verified by accuracy and precision. |
| Robustness | To assess the method's tolerance for small variations. | System suitability criteria met under all varied conditions. |
Part 3: Workflow Visualization
The overall process, from initial development to final validation, can be visualized as a logical sequence of steps.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Conclusion
The development and validation of a chiral HPLC method is a systematic and rigorous process that underpins the quality control of chiral pharmaceuticals. For (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride, a successful method hinges on the rational selection of a chiral stationary phase, followed by meticulous validation of the method's performance characteristics against predefined acceptance criteria. By following the principles and protocols outlined in this guide, researchers can establish a scientifically sound, robust, and defensible analytical method that meets the stringent requirements of the pharmaceutical industry and global regulatory bodies.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Chiral Chromatography: A Comprehensive Guide. Chiral Technologies Europe (Daicel). [Link]
-
A Guide to Chiral Stationary Phase Selection. Phenomenex, Inc. [Link]
Comprehensive Comparison Guide: (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol Hydrochloride vs. Non-Benzylated Analogs
As drug discovery programs increasingly rely on functionally dense, chiral sp³-rich scaffolds, substituted piperidines have emerged as foundational building blocks. Among these, the stereospecific (3S, 5S)-5-amino-piperidin-3-ol core offers highly controlled spatial vectors for pharmacophore development.
However, the presence or absence of an N1-benzyl group—forming (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride —fundamentally dictates the molecule's physicochemical properties, pharmacokinetic (PK) trajectory, and synthetic utility. This guide provides an objective, data-driven comparison between the benzylated scaffold and its non-benzylated (secondary amine) counterpart to assist medicinal chemists in rational design.
Physicochemical & ADME Profiling
The addition of a benzyl moiety to the piperidine nitrogen is not merely a structural placeholder; it is a profound physicochemical modifier. The table below summarizes the divergent properties of the two scaffolds.
Table 1: Comparative Physicochemical Profile
| Property | (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol HCl | Non-Benzylated Analog (NH Piperidine) | Causality & Impact |
| Lipophilicity (CLogP) | 1.8 to 2.2 | -0.5 to 0.2 | The 7-carbon aromatic system drastically increases hydrophobic surface area, shifting the molecule from hydrophilic to lipophilic. |
| Basicity (pKa of N1) | ~8.5 to 8.8 | ~9.5 to 10.0 | The sp² carbons of the benzyl phenyl ring exert a mild electron-withdrawing inductive effect, slightly lowering the basicity of the piperidine nitrogen compared to a secondary amine. |
| BBB Permeability | High (Passive Diffusion) | Low (Polarity/Efflux) | Enhanced lipophilicity drives passive diffusion across lipid bilayers, making the benzylated form ideal for CNS-targeted agents. |
| Metabolic Stability | Moderate (CYP-mediated) | High | The benzylic position is highly susceptible to CYP450-mediated oxidation, leading to in vivo N-dealkylation clearance pathways. |
Note: Data represents generalized scaffold properties derived from standard cheminformatics profiling of piperidine derivatives.
The N-Benzyl Motif: Protecting Group vs. Privileged Pharmacophore
Synthetic Utility: Orthogonal Protection
In complex parallel synthesis, the N-benzyl group serves as a robust protecting group. It is completely stable to the acidic conditions used to remove Boc groups (from the 5-amino position) and the basic conditions used to remove Fmoc groups. It is exclusively removed via catalytic hydrogenation, allowing for highly orthogonal, multi-step functionalization of the 3-hydroxyl and 5-amino groups before final deprotection to the secondary amine.
Pharmacological Utility: A "Privileged" Scaffold
When retained in the final drug candidate, the N-benzyl piperidine motif acts as a privileged pharmacophore, particularly for central nervous system (CNS) targets.
-
Acetylcholinesterase (AChE): As seen in the Alzheimer's drug Donepezil, the N-benzyl piperidine fragment binds deeply within the catalytic active site (CAS) of AChE. The benzyl ring engages in critical π−π stacking interactions with aromatic residues (e.g., Trp86), while the protonated piperidine nitrogen forms cation- π interactions [1].
-
Sigma-1 Receptors ( σ1 R): The N-benzyl piperidine core is a recognized binding motif for σ1 receptors, where the lipophilic bulk of the benzyl group perfectly occupies the receptor's hydrophobic tolerance pocket, driving high-affinity nanomolar binding[2].
N-Benzyl piperidine core interactions with AChE and Sigma-1 receptors.
Validated Experimental Protocols
To objectively evaluate the differences between these two scaffolds, researchers must rely on self-validating experimental systems. Below are the standard protocols for assessing permeability and executing the synthetic conversion between the two forms.
Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
To quantify the CNS penetration advantage of the benzylated analog, a PAMPA-BBB assay is utilized. This protocol includes internal controls to validate membrane integrity.
-
Preparation of Solutions: Prepare a 10 mM stock solution of both the benzylated and non-benzylated piperidine analogs in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4).
-
Control Validation: Prepare identical 50 µM solutions of Verapamil (High permeability control) and Theophylline (Low permeability control). Causality: These controls validate that the artificial lipid membrane is neither compromised (which would allow Theophylline through) nor overly restrictive.
-
Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Incubation: Add 150 µL of the compound solutions to the donor wells. Add 300 µL of PBS to the acceptor wells. Carefully couple the plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Separate the plates. Quantify the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe ).
Protocol B: Catalytic N-Debenzylation Workflow
To convert (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol into its non-benzylated analog, palladium-catalyzed hydrogenation is the gold standard.
-
Reaction Setup: Dissolve 1.0 mmol of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride in 10 mL of anhydrous Methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol, 10 mol%) under an inert Argon atmosphere to prevent spontaneous ignition of the solvent.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2 ) via a balloon. Stir vigorously at 25°C for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction via LC-MS. Causality: TLC is often insufficient for highly polar basic amines; LC-MS ensures complete disappearance of the M+1 peak of the benzylated starting material, preventing difficult downstream purification of mixed amines.
-
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (2 x 5 mL).
-
Isolation: Concentrate the filtrate in vacuo to yield the non-benzylated (3S, 5S)-5-amino-piperidin-3-ol hydrochloride as a solid.
Catalytic hydrogenation workflow for N-benzyl deprotection.
Conclusion
The choice between (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol and its non-benzylated counterpart hinges entirely on the developmental stage and target profile. The non-benzylated analog offers a highly polar, metabolically stable core ideal for peripheral targets or as an intermediate requiring N-alkylation/acylation. Conversely, the benzylated analog provides immediate synthetic protection and acts as a potent, highly lipophilic pharmacophore capable of driving CNS penetration and engaging in critical π−π interactions with targets like AChE and σ1 receptors [3].
References
-
Donepezil: An Important Prototype to the Design of New Drug Candidates for Alzheimer's Disease Current Medicinal Chemistry, Ingenta Connect. URL:[Link]
-
3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors Molecules, MDPI. URL:[Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) RSC Advances, RSC Publishing. URL:[Link]
Personal protective equipment for handling (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride
As a Senior Application Scientist, I approach the handling of specialized chemical intermediates like (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride (Molecular Formula: C12H19ClN2O) not just as a checklist of rules, but as a system of targeted risk mitigation. Building a safe laboratory environment requires understanding the causality behind our safety choices.
This guide provides a comprehensive, self-validating operational protocol for handling this specific piperidine derivative, ensuring maximum protection, regulatory compliance, and workflow efficiency.
Chemical Profile & Hazard Causality
To select the correct Personal Protective Equipment (PPE), we must first understand the physicochemical nature of the compound:
-
Physical State (The Inhalation Risk): As a hydrochloride (HCl) salt, this compound typically presents as a fine, crystalline powder. Powders are highly susceptible to aerosolization and static cling during transfer, presenting a severe inhalation hazard[1].
-
Structural Moieties (The Dermal Risk): The molecule contains a lipophilic benzyl group and a piperidine ring. While the HCl salt form is water-soluble, any exposure to alkaline environments (including sweat on the skin) can convert it to its free base form, which rapidly penetrates dermal layers. Furthermore, the primary amine moiety acts as a localized irritant to the eyes and mucous membranes [2].
Required Personal Protective Equipment (PPE) Matrix
The following PPE matrix is engineered specifically for the hazards associated with functionalized amine hydrochlorides. All selections comply with OSHA 29 CFR 1910.1450 standards for occupational exposure to hazardous chemicals in laboratories [3].
| Protection Zone | Recommended PPE | Causality & Scientific Justification |
| Hands (Dermal) | Double-layered Nitrile Gloves (Minimum 5 mil thickness) | Nitrile provides superior chemical resistance to amines compared to latex. Double-gloving prevents breakthrough if the outer layer is compromised by micro-abrasions from crystalline structures. |
| Eyes (Mucous) | Indirect-Vented Chemical Splash Goggles | Standard safety glasses are insufficient. Indirect-vented goggles prevent aerosolized HCl salt dust from settling into the eyes while preventing fogging during prolonged handling [1]. |
| Body (Dermal) | Flame-Resistant (FR) or Standard Cotton Lab Coat with Knit Cuffs | Knit cuffs prevent the sleeves from dragging through the powder or knocking over vials. The coat must be fully buttoned to prevent particulate accumulation on street clothing [4]. |
| Respiratory | N95/N100 Respirator (If outside containment) | While handling must occur in a fume hood, a respirator is required during spill cleanup or if engineering controls fail, due to the high aerosolization risk of the salt [2]. |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a self-validating safety loop, where each step verifies the integrity of the previous one.
Phase 1: Pre-Operation & Donning
-
Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Never handle this powder on an open bench [4].
-
Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static gun or a lint-free wipe lightly dampened with 70% isopropanol to prevent the HCl salt from clinging and scattering.
-
Don PPE: Put on the lab coat, followed by goggles. Don the first pair of nitrile gloves, ensuring they cover the knit cuffs of the lab coat. Don the second pair of gloves over the first.
Phase 2: Transfer and Weighing
-
Vial Acclimation: Open the vial of (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride only inside the deepest functional zone of the fume hood (at least 6 inches from the sash).
-
Transfer Technique: Use a grounded, stainless-steel micro-spatula. Avoid rapid movements that generate air currents. Transfer the powder into a pre-tared, sealable anti-static weigh boat or directly into the reaction vessel.
-
Immediate Sealing: Cap the source vial immediately after the required mass is obtained to minimize environmental exposure.
Phase 3: Decontamination & Doffing
-
Wet-Wiping: Wipe down the spatulas, balance, and hood surface with a damp paper towel (water or mild solvent) to solubilize and capture any stray hydrochloride dust.
-
Doffing Sequence: Remove the outer gloves inside the hood and dispose of them in a designated solid waste container. Remove goggles, then the lab coat. Finally, remove the inner gloves and wash hands thoroughly with soap and water [1].
Process Visualization
The following diagram illustrates the logical safety pathways and exposure control mechanisms when handling this compound.
Caption: Exposure control and logical workflow for handling hazardous amine hydrochloride salts.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent the spread of the chemical.
-
Minor Spills (Inside Fume Hood): Do not sweep dry powder, as this forces the salt into the air. Gently cover the spill with absorbent paper towels. Carefully dampen the towels with water or a dilute acidic solution (to keep the compound in its less-permeable salt form) and wipe inward. Place all contaminated materials into a hazardous waste bag [3].
-
Disposal Logistics: All materials that have come into contact with (3S, 5S)-5-Amino-1-benzyl-piperidin-3-ol hydrochloride (including outer gloves, weigh boats, and wiping towels) must be segregated into a clearly labeled "Hazardous Solid Waste - Amine/Alkaloid Derivatives" container. Do not mix with strong oxidizing agents, as amines can react exothermically [2].
References
-
Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Lab Manager Magazine, 2009. Available at: [Link]
-
National Laboratory Sales. "Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents." National Laboratory Sales Insights, 2023. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories." Electronic Code of Federal Regulations (eCFR), 2013. Available at: [Link]
-
Quimivita. "Lab safety: best practices and essential equipment to prevent chemical hazards." Quimivita Safety Guidelines, 2025. Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
